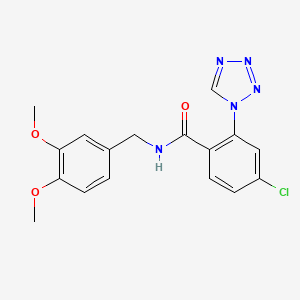
4-chloro-N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a tetrazole ring, a benzamide moiety, and a chlorinated aromatic ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Chlorination: The aromatic ring can be chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Coupling Reaction: The final step involves coupling the tetrazole ring with the chlorinated benzamide through a nucleophilic substitution reaction, often using a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chlorinated aromatic ring can undergo nucleophilic aromatic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield aldehydes or carboxylic acids, while substitution could introduce various functional groups onto the aromatic ring.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-chloro-N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with a tetrazole ring can act as bioisosteres of carboxylic acids, interacting with enzymes or receptors in a similar manner. The chlorinated aromatic ring and methoxy groups may also contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-chloro-N-(3,4-dimethoxybenzyl)-2-(1H-tetrazol-1-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The presence of the tetrazole ring in this compound distinguishes it from other similar compounds, potentially offering unique biological activities and chemical properties.
特性
分子式 |
C17H16ClN5O3 |
|---|---|
分子量 |
373.8 g/mol |
IUPAC名 |
4-chloro-N-[(3,4-dimethoxyphenyl)methyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16ClN5O3/c1-25-15-6-3-11(7-16(15)26-2)9-19-17(24)13-5-4-12(18)8-14(13)23-10-20-21-22-23/h3-8,10H,9H2,1-2H3,(H,19,24) |
InChIキー |
RHYVTKQPJABCDO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methoxy-3-[4-(2-oxopropoxy)phenyl]-2H-chromen-2-one](/img/structure/B11149709.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11149717.png)
![N-(4-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutyl)-1H-indole-2-carboxamide](/img/structure/B11149720.png)
![3-phenethyl-5-[(Z)-1-(3-phenoxyphenyl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11149724.png)
![ethyl 4-{N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B11149725.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11149727.png)
![2-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11149731.png)
![N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide](/img/structure/B11149735.png)
![2,3,5,9-tetramethyl-7H-furo[3,2-g]chromene-7-thione](/img/structure/B11149739.png)
![3-({2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid](/img/structure/B11149748.png)
![4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}methyl)cyclohexane-1-carboxylic acid](/img/structure/B11149761.png)

![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-ethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11149773.png)
![N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-4,5-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11149781.png)
